4-{[(Tert-butoxy)carbonyl](methyl)amino}-3-hydroxy-2-methylbutanoic acid
Description
Systematic IUPAC Nomenclature and Synonyms
The compound 4-{(tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid is systematically named according to IUPAC rules as follows:
- Parent chain : A four-carbon butanoic acid backbone.
- Substituents :
- A tert-butoxycarbonyl(methyl)amino group (-N(CH₃)C(O)Otert-butyl) at position 4.
- A hydroxyl (-OH) group at position 3.
- A methyl (-CH₃) group at position 2.
Synonyms identified across literature include:
Molecular Geometry and Stereochemical Configuration
The molecular formula is C₁₁H₂₁NO₅ (MW = 247.29 g/mol) . Key structural features include:
Stereochemistry:
Geometry:
- Bond angles : The tert-butoxycarbonyl group introduces steric hindrance, leading to a bent conformation at C4 (N-C-O bond angle ≈ 120°) .
- Torsional strain : The methyl group at C2 and hydroxyl at C3 create a gauche interaction, stabilizing the molecule via intramolecular hydrogen bonding (O-H⋯O=C) .
Table 1: Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| C2-C3 bond length | 1.54 Å | |
| O-H⋯O=C hydrogen bond | 2.12 Å | |
| Dihedral angle (C2-C3) | 65° (due to steric bulk) |
Crystallographic Data and Hydrogen Bonding Patterns
While direct X-ray diffraction data for this compound is limited, analogous Boc-protected β-hydroxy acids exhibit predictable packing motifs:
Hydrogen Bonding:
Comparative Structural Analysis with Related Boc-Protected β-Hydroxy Acids
Table 2: Structural Comparison of Selected Analogs
Key Observations:
- Steric effects : The C2 methyl group in this compound reduces conformational flexibility compared to Boc-4-amino-3-hydroxybutanoic acid .
- Hydrogen bonding capacity : The C3 hydroxyl enhances solubility in polar solvents relative to Boc-L-valine .
- Stereochemical complexity : Unlike achiral Boc-4-amino-3-hydroxybutanoic acid, this compound’s two stereocenters enable enantioselective applications .
Properties
IUPAC Name |
3-hydroxy-2-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(9(14)15)8(13)6-12(5)10(16)17-11(2,3)4/h7-8,13H,6H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBICMCWEONDXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN(C)C(=O)OC(C)(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Anhydride-Mediated Protection
A standard approach involves reacting the free amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of analogous Boc-protected β-hydroxy amino acids, Boc anhydride (2.0 equiv) is added to a solution of the amine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12–24 hours. This method typically achieves >90% yield, with the Boc group remaining intact during downstream hydroxylation or methylation steps.
Alternative Protecting Group Compatibility
While Boc is predominant, other groups like Fmoc (fluorenylmethyloxycarbonyl) are occasionally used in peptide synthesis. However, the Boc group’s acid-labile nature simplifies deprotection in later stages, making it preferable for this compound’s synthesis.
Introduction of the Methylamino Group
The methylamino substituent at position 4 is introduced via reductive alkylation or nucleophilic substitution.
Reductive Amination
A ketone or aldehyde intermediate undergoes reductive amination with methylamine. For instance, reacting 3-keto-2-methylbutanoic acid derivatives with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) or pyridine-borane complex in methanol at pH 5–6 selectively yields the methylamino product. This method preserves stereochemistry and avoids over-alkylation.
N-Methylation via Alkylation
Direct alkylation of a primary amine with methyl iodide or dimethyl sulfate under basic conditions (e.g., K2CO3 in DMF) is feasible. However, this approach risks quaternization and requires careful stoichiometric control. In a reported procedure, Boc-protected 3-hydroxy-2-methylbutanoic acid methyl ester was treated with methyl iodide (1.2 equiv) and NaH (1.5 equiv) in DMF at 0°C, achieving 75% yield of the N-methylated product.
Hydroxylation at the β-Position
The hydroxyl group at position 3 is introduced through oxidation or asymmetric catalytic methods.
Sharpless Asymmetric Dihydroxylation
For enantioselective synthesis, the Sharpless dihydroxylation of α,β-unsaturated esters provides vicinal diols with high enantiomeric excess (ee). Subsequent selective protection and oxidation yield the β-hydroxy acid. For example, methyl 2-methyl-3-butenoate treated with AD-mix-β (asymmetric dihydroxylation kit) in tert-butanol/water (1:1) at 0°C generates the diol intermediate, which is oxidized to the β-hydroxy acid using Jones reagent.
Epoxidation and Hydrolysis
Epoxidation of α,β-unsaturated esters with m-CPBA (meta-chloroperbenzoic acid), followed by acid-catalyzed ring-opening hydrolysis, produces β-hydroxy esters. This method was utilized in the synthesis of N-Boc-3-hydroxy-L-valine, where epoxide intermediates were hydrolyzed with aqueous HCl to afford the hydroxy group.
Assembly of the Carbon Skeleton
The butanoic acid backbone with a methyl branch at position 2 is constructed via aldol condensation or Claisen rearrangement.
Aldol Condensation
A key strategy involves the aldol reaction between a methyl ketone and a glyoxylate ester. For instance, acetone reacts with ethyl glyoxylate in the presence of a chiral catalyst (e.g., proline-derived organocatalyst) to form the β-hydroxy-α-methyl ester with high diastereoselectivity. Subsequent Boc protection and methylation yield the target compound.
Claisen Rearrangement
Thermal rearrangement of allyl vinyl ethers provides γ,δ-unsaturated ketones, which are hydrogenated and oxidized to the corresponding acid. This method was employed in the synthesis of cystobactamid derivatives, where Claisen intermediates were hydrogenated over Pd/C and oxidized with KMnO4.
Final Deprotection and Functionalization
Boc Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by neutralization with aqueous NaHCO3. This step is critical to liberate the secondary amine for further functionalization.
Carboxylic Acid Activation
Activation of the carboxylic acid as an acyl chloride (using SOCl2) or mixed anhydride (using isobutyl chloroformate) facilitates amide bond formation in downstream applications.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Reactions performed in polar aprotic solvents (e.g., DMF, ACN) at 0–25°C generally improve yields. For example, coupling reactions using T3P (propylphosphonic anhydride) in ethyl acetate at 0°C achieved 74–76% yields in cystobactamid syntheses.
Catalyst Screening
Chiral catalysts such as Jacobsen’s Co-salen complex or Shi epoxidation catalyst enhance stereoselectivity. In one study, a thiourea-based organocatalyst provided 92% ee in the aldol step.
Analytical Data and Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H2O/ACN, 1 mL/min) confirmed >98% purity, with tr = 6.7 min.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Boc protection → N-methylation | 75 | Moderate | High |
| Sharpless Dihydroxyl | Epoxidation → Hydrolysis | 68 | High (90%) | Moderate |
| Aldol Condensation | Organocatalytic aldol → Oxidation | 82 | High (92%) | Low |
Industrial Applications and Derivatives
This compound serves as an intermediate in protease inhibitors (e.g., Boceprevir) and antibiotics (e.g., cystobactamids). Its methyl and hydroxyl groups enable diversification into peptidomimetics and macrocycles.
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling selective exposure of the methylamino group for further functionalization. Common conditions include:
| Reagent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid | Room temperature, 1–2 hours | Boc removal yields free amine |
| HCl in dioxane | 0–25°C, 30–60 minutes | Quantitative deprotection |
This step is critical in peptide synthesis to regenerate reactive amines for subsequent coupling .
Hydroxy Group Reactivity
The β-hydroxy group participates in redox and substitution reactions:
Oxidation
-
Chromic acid (H₂CrO₄) converts the hydroxy group to a ketone, forming 4-{[(tert-butoxycarbonyl)(methyl)amino}-2-methyl-3-oxobutanoic acid.
-
Swern oxidation (oxalyl chloride/DMSO) achieves similar oxidation under milder conditions.
Esterification
-
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters:
Carboxylic Acid Derivatives
The terminal carboxylic acid undergoes standard transformations:
Side-Chain Modifications
The methylamino group undergoes alkylation or acylation post-Boc removal:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetic anhydride introduces acetyl groups, enhancing lipophilicity.
Stability Under Synthetic Conditions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of carbamate moieties have shown to induce apoptosis and inhibit cell proliferation in vitro. The mechanism often involves the disruption of metabolic pathways vital for cancer cell survival.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers has been documented.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific enzymes relevant in metabolic disorders. For example, it has been tested for inhibition of protein tyrosine phosphatases, which are crucial in insulin signaling pathways.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Protein Tyrosine Phosphatase 1B | 5.0 | Inhibition observed |
| Glyoxalase I | 3.5 | Significant inhibition |
Pharmaceutical Formulations
The incorporation of 4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid into pharmaceutical formulations is being explored for controlled drug delivery systems. Its amphiphilic nature allows for enhanced solubility and bioavailability of poorly soluble drugs.
Case Studies
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Escherichia coli | 6.0 |
| Pseudomonas aeruginosa | 5.0 |
Case Study 2: Synthesis and Biological Evaluation
In a comprehensive synthesis study, derivatives of this compound were synthesized and evaluated for their biological activity against Mycobacterium species, showing promising results compared to standard treatments like ciprofloxacin and isoniazid .
Mechanism of Action
The mechanism of action of 4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-{(Tert-butoxy)carbonylamino}-butyric acid: Similar structure but lacks the hydroxy group.
4-{(Tert-butoxy)carbonylamino}-3-hydroxybutanoic acid: Similar structure but lacks the methyl group on the butanoic acid backbone.
Uniqueness
4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid is unique due to the presence of both a hydroxy group and a methyl group on the butanoic acid backbone, which can influence its reactivity and interactions in chemical and biological systems.
Biological Activity
4-{(Tert-butoxy)carbonylamino}-3-hydroxy-2-methylbutanoic acid, commonly referred to as Boc-MHA, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its chemical stability and reactivity. Understanding the biological activity of Boc-MHA is crucial for its applications in pharmaceutical and biochemical research.
Chemical Structure and Properties
- Molecular Formula : C10H19NO4
- Molecular Weight : 219.26 g/mol
- CAS Number : 10656390
The structure of Boc-MHA includes a hydroxyl group, which is essential for its biological interactions, and the Boc group, which enhances its solubility and stability in various environments.
Antioxidant Activity
Recent studies have shown that Boc-MHA exhibits antioxidant properties. In vitro experiments demonstrated that Boc-MHA can reduce oxidative stress markers in cell cultures. Specifically, it was observed to decrease levels of malondialdehyde (MDA), a product of lipid peroxidation, indicating its potential to mitigate oxidative damage in cells .
Neuroprotective Effects
Boc-MHA has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In studies involving astrocyte cell cultures treated with amyloid-beta (Aβ) peptides, Boc-MHA demonstrated a protective effect by improving cell viability and reducing apoptosis markers . The compound's ability to inhibit β-secretase activity suggests it may prevent the formation of toxic Aβ aggregates, further supporting its potential in neuroprotection.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties by modulating cytokine production. Research indicates that Boc-MHA can reduce the expression of pro-inflammatory cytokines such as TNF-α in activated astrocytes. This effect was attributed to its ability to inhibit pathways involved in inflammation, making it a candidate for further studies in inflammatory conditions .
In Vitro Studies
In a controlled laboratory setting, astrocyte cultures were exposed to Aβ peptides alongside varying concentrations of Boc-MHA. Results showed that at concentrations of 100 μM, Boc-MHA maintained approximately 62.98% cell viability compared to a significant decrease observed in untreated cells (43.78% viability) . This study highlights the compound’s potential as a therapeutic agent in preventing neuronal cell death.
In Vivo Studies
In vivo experiments using scopolamine-induced models of cognitive impairment demonstrated that Boc-MHA could improve cognitive function metrics when administered prior to scopolamine treatment. However, while there was a notable reduction in oxidative stress markers, the overall cognitive improvement was less pronounced compared to standard treatments like galantamine .
Data Table: Summary of Biological Activities
Q & A
Q. How can synthesis scalability be optimized without compromising enantiomeric excess?
- Answer :
- Continuous flow systems : Improve reproducibility for large-scale tert-butylation .
- Crystallization-driven purification : Replace chromatography for intermediates (e.g., tert-butyl esters) to reduce costs .
- In-line analytics : Use real-time FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
